molecular formula C13H12BrNO4 B11575517 Ethyl 3-(acetylamino)-5-bromo-1-benzofuran-2-carboxylate

Ethyl 3-(acetylamino)-5-bromo-1-benzofuran-2-carboxylate

Cat. No.: B11575517
M. Wt: 326.14 g/mol
InChI Key: HZWOVONKBRHZSO-UHFFFAOYSA-N
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Description

Ethyl 5-bromo-3-acetamido-1-benzofuran-2-carboxylate: is a benzofuran derivative known for its significant biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 5-bromo-3-acetamido-1-benzofuran-2-carboxylate typically involves the reaction of 2-hydroxy-5-nitrobenzaldehyde with ethyl bromoacetate in the presence of sodium carbonate in N-methyl pyrrolidine. This reaction yields ethyl 5-nitrobenzofuran-2-carboxylate, which is then reduced to obtain the desired compound .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned reaction conditions, ensuring high yield and purity.

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-bromo-3-acetamido-1-benzofuran-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like sodium methoxide and palladium catalysts are employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Mechanism of Action

The exact mechanism of action of ethyl 5-bromo-3-acetamido-1-benzofuran-2-carboxylate is not fully understood. it is believed to exert its effects by interacting with specific molecular targets and pathways involved in cellular processes. For example, its anti-tumor activity may be attributed to the inhibition of cell growth and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

  • Ethyl 5-nitrobenzofuran-2-carboxylate
  • Ethyl 3-acetamido-5-bromo-1-benzofuran-2-carboxylate
  • 2-hydroxy-5-nitrobenzaldehyde

Comparison: Ethyl 5-bromo-3-acetamido-1-benzofuran-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct biological activities. Compared to similar compounds, it has shown more potent anti-tumor and antibacterial properties, making it a valuable compound for further research and development .

Properties

Molecular Formula

C13H12BrNO4

Molecular Weight

326.14 g/mol

IUPAC Name

ethyl 3-acetamido-5-bromo-1-benzofuran-2-carboxylate

InChI

InChI=1S/C13H12BrNO4/c1-3-18-13(17)12-11(15-7(2)16)9-6-8(14)4-5-10(9)19-12/h4-6H,3H2,1-2H3,(H,15,16)

InChI Key

HZWOVONKBRHZSO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=C(O1)C=CC(=C2)Br)NC(=O)C

Origin of Product

United States

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